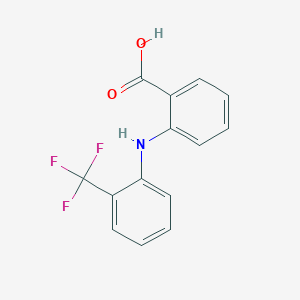
2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Trifluoromethylphenyl Anthranilic Acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring. The compound has a molecular formula of C14H10F3NO2 and a molecular weight of 281.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing O-Trifluoromethylphenyl Anthranilic Acid involves the transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols or amines. This method does not require a transition metal catalyst and is known for its operational simplicity, broad substrate scope, and high step efficiency . Another method involves the reaction of phthalic anhydride with urea, followed by the addition of water to disintegrate the solid .
Industrial Production Methods: The industrial production of O-Trifluoromethylphenyl Anthranilic Acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: O-Trifluoromethylphenyl Anthranilic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of O-Trifluoromethylphenyl Anthranilic Acid, which can have different functional groups attached to the benzene ring.
Scientific Research Applications
O-Trifluoromethylphenyl Anthranilic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-Trifluoromethylphenyl Anthranilic Acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the formation of amyloid fibrils by stabilizing the native tetrameric conformation of transthyretin, a protein associated with amyloid diseases . The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
O-Trifluoromethylphenyl Anthranilic Acid can be compared with other similar compounds, such as:
- Flufenamic Acid
- Diclofenac
- Flurbiprofen
- Resveratrol
These compounds share structural similarities and exhibit similar biological activities, such as anti-inflammatory and analgesic effects .
Properties
Molecular Formula |
C14H10F3NO2 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20) |
InChI Key |
ONKHJNFXJDEMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(F)(F)F |
Synonyms |
N-(2-trifluoromethylphenyl)anthranilic acid oFLU cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)
![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)
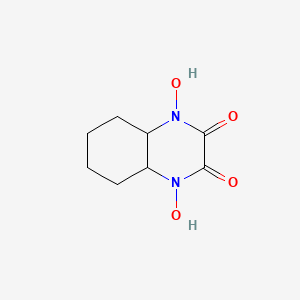

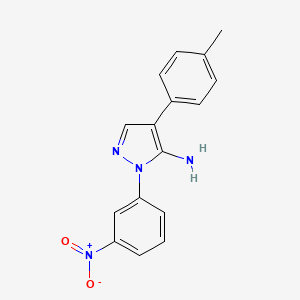
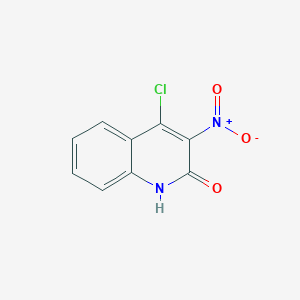
![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
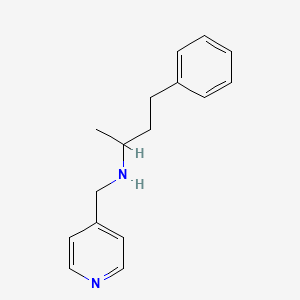
![N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B1222324.png)
![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)

![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1222331.png)
![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
